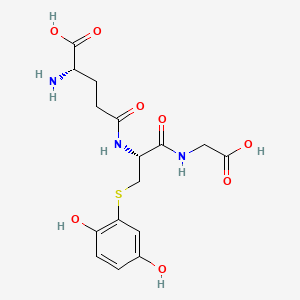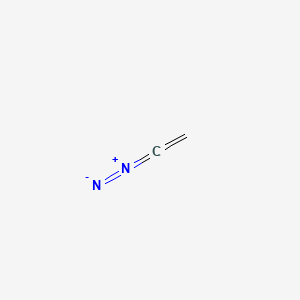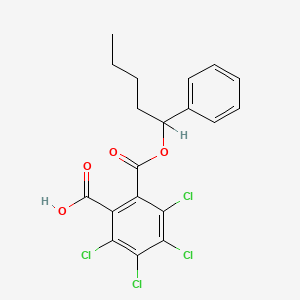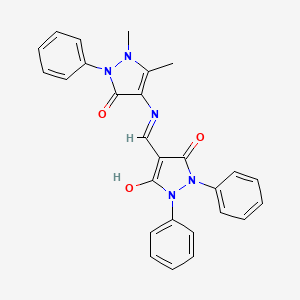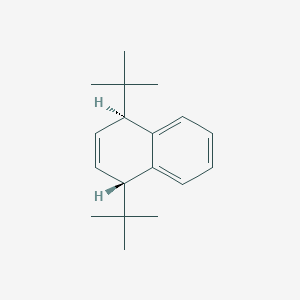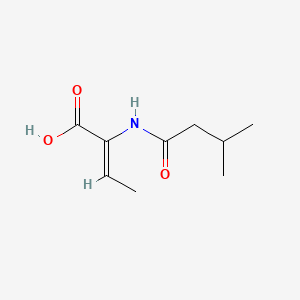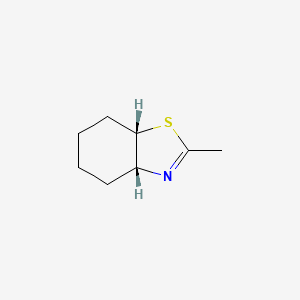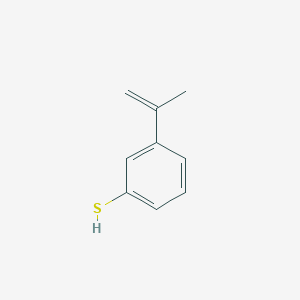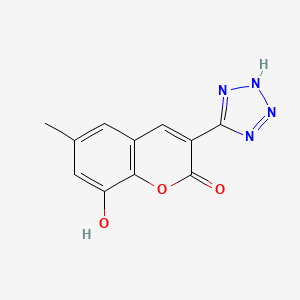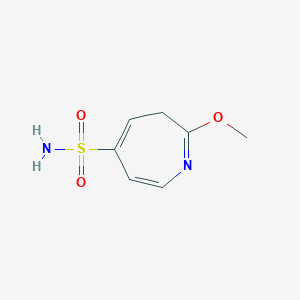
2-Methoxy-3H-azepine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3H-azepine-5-sulfonamide is a heterocyclic compound that contains a seven-membered ring with nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3H-azepine-5-sulfonamide typically involves the photolysis of aryl azides bearing electron-withdrawing substituents. For example, the photolysis of ortho-substituted aryl azides in methanol-tetrahydrofuran solution can yield 5-substituted 2-methoxy-3H-azepines . The reaction conditions often include irradiation with a medium-pressure lamp and the use of solvents like methanol and tetrahydrofuran .
Industrial Production Methods: the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3H-azepine-5-sulfonamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For instance, the reaction with sodium alkoxides results in nucleophilic transetherification, forming 2-alkoxy-3H-azepine derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium alkoxides, alkyllithium reagents, and various solvents like methanol and tetrahydrofuran . The reaction conditions often involve controlled temperatures and irradiation with light sources .
Major Products: The major products formed from the reactions of this compound include 2-alkoxy-3H-azepine derivatives, 2,5-di-tert-butyl-3H-azepine, and other substituted azepines .
Scientific Research Applications
2-Methoxy-3H-azepine-5-sulfonamide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex heterocyclic compounds . In medicine, it is being explored for its potential therapeutic properties, including antibacterial and antifungal activities .
Mechanism of Action
The mechanism of action of 2-Methoxy-3H-azepine-5-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions allow the compound to exert its effects, including antibacterial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methoxy-3H-azepine-5-sulfonamide include other azepine derivatives, such as 2-Methoxy-3H-azepine and 5-tert-Butyl-2-methoxy-3H-azepine . These compounds share a similar seven-membered ring structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from other similar compounds is its sulfonamide group, which imparts unique chemical properties and potential biological activities . This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
73170-37-3 |
|---|---|
Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-methoxy-3H-azepine-5-sulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-12-7-3-2-6(4-5-9-7)13(8,10)11/h2,4-5H,3H2,1H3,(H2,8,10,11) |
InChI Key |
HGXRJQYLQYSOFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=CC1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


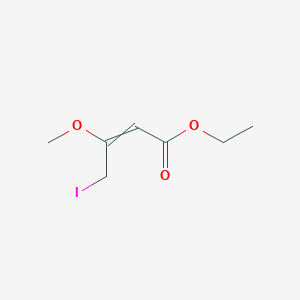
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

